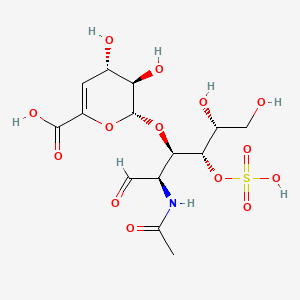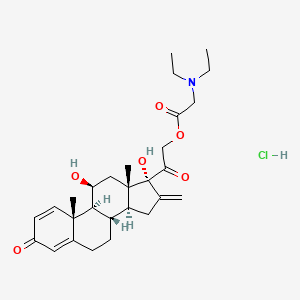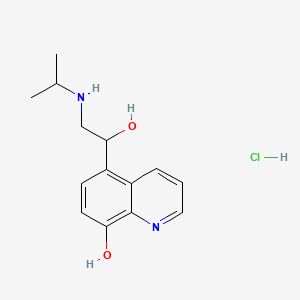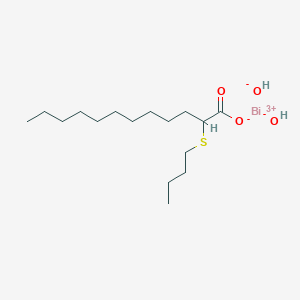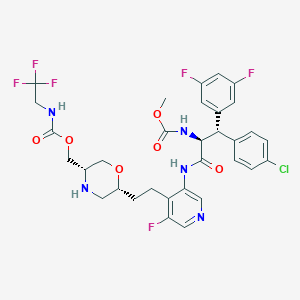
Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8718 is a novel HIV protease inhibitor that contains a unique morpholine aspartate binding group. This compound has shown promising antiviral activity and is being studied for its potential use in treating HIV infections .
Preparation Methods
The synthesis of MK-8718 involves several key steps. The starting materials include a morpholine core and an aspartate binding group. The synthetic route typically involves the following steps:
Formation of the morpholine core: This step involves the cyclization of appropriate precursors to form the morpholine ring.
Attachment of the aspartate binding group: This step involves the coupling of the aspartate binding group to the morpholine core using standard peptide coupling reagents and conditions.
Final modifications: This step involves any necessary modifications to optimize the pharmacokinetic properties of the compound.
Industrial production methods for MK-8718 would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.
Chemical Reactions Analysis
MK-8718 undergoes several types of chemical reactions, including:
Oxidation: MK-8718 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: MK-8718 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: MK-8718 can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-8718 has several scientific research applications, including:
Chemistry: MK-8718 is used as a model compound for studying the synthesis and reactivity of HIV protease inhibitors.
Biology: MK-8718 is used in biological studies to understand the mechanisms of HIV protease inhibition and to develop new antiviral therapies.
Medicine: MK-8718 is being studied for its potential use in treating HIV infections, with a focus on its antiviral activity and pharmacokinetic properties.
Mechanism of Action
MK-8718 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and prevents the virus from replicating .
Comparison with Similar Compounds
MK-8718 is unique among HIV protease inhibitors due to its novel morpholine aspartate binding group. This structural feature provides enhanced binding affinity and specificity for the HIV protease enzyme. Similar compounds include other HIV protease inhibitors such as indinavir, ritonavir, and saquinavir. MK-8718 has shown improved pharmacokinetic properties and antiviral activity compared to these compounds .
Properties
CAS No. |
1582729-32-5 |
|---|---|
Molecular Formula |
C32H32ClF6N5O6 |
Molecular Weight |
732.1 g/mol |
IUPAC Name |
methyl N-[(1S,2S)-1-(4-chlorophenyl)-1-(3,5-difluorophenyl)-3-[[5-fluoro-4-[2-[(2R,5S)-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholin-2-yl]ethyl]pyridin-3-yl]amino]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H32ClF6N5O6/c1-48-31(47)44-28(27(17-2-4-19(33)5-3-17)18-8-20(34)10-21(35)9-18)29(45)43-26-13-40-12-25(36)24(26)7-6-23-11-41-22(14-49-23)15-50-30(46)42-16-32(37,38)39/h2-5,8-10,12-13,22-23,27-28,41H,6-7,11,14-16H2,1H3,(H,42,46)(H,43,45)(H,44,47)/t22-,23+,27-,28-/m0/s1 |
InChI Key |
QDBHWHBCCYYMLC-NPLHHVMXSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CC[C@@H]4CN[C@@H](CO4)COC(=O)NCC(F)(F)F)F |
Canonical SMILES |
COC(=O)NC(C(C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CCC4CNC(CO4)COC(=O)NCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
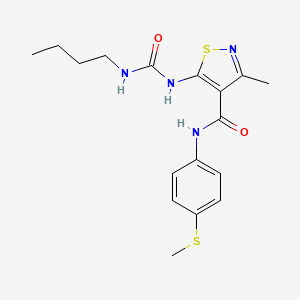
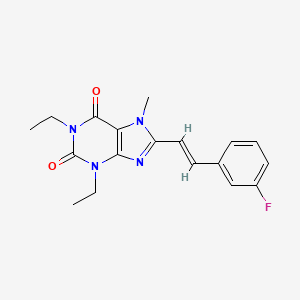
![[(1S,2R,6R,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl butanoate](/img/structure/B12771708.png)
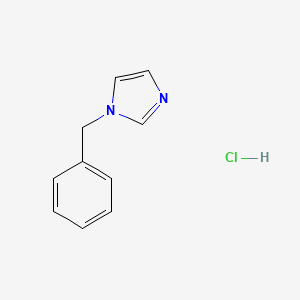
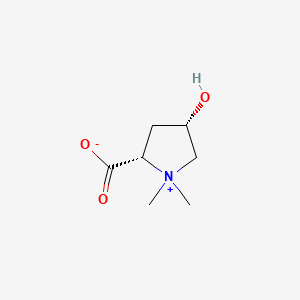
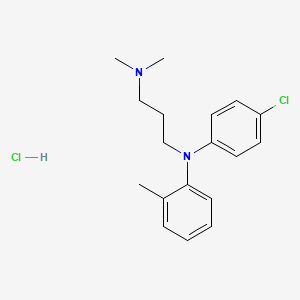
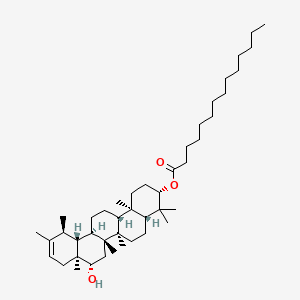
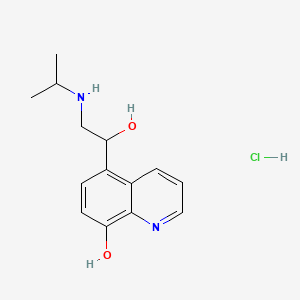
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)
